molecular formula C15H15ClFNO2 B2406233 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol CAS No. 1232792-62-9

2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol

Cat. No.: B2406233
CAS No.: 1232792-62-9
M. Wt: 295.74
InChI Key: LSQCKHVBBIZCKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 2-chloro-5-fluoroaniline with 6-ethoxy-2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the nitro group can produce amines .

Scientific Research Applications

2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol is extensively used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Chloro-4-fluorophenyl)amino]methyl}-6-ethoxyphenol
  • 2-{[(2-Chloro-5-bromophenyl)amino]methyl}-6-ethoxyphenol
  • 2-{[(2-Chloro-5-iodophenyl)amino]methyl}-6-ethoxyphenol

Uniqueness

2-{[(2-Chloro-5-fluorophenyl)amino]methyl}-6-ethoxyphenol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[(2-chloro-5-fluoroanilino)methyl]-6-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-8-11(17)6-7-12(13)16/h3-8,18-19H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQCKHVBBIZCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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